

4-(Chloromethyl)-2-nitrophenol CAS number and structure

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Compound of Interest

Compound Name: 4-(Chloromethyl)-2-nitrophenol

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An In-depth Technical Guide to 4-(Chloromethyl)-2-nitrophenol

This guide provides a comprehensive technical overview of **4-(Chloromethyl)-2-nitrophenol**, a versatile chemical intermediate. Designed for researchers, scientists, and professionals in drug development and fine chemical synthesis, this document delves into the compound's chemical identity, properties, synthesis, reactivity, and safety protocols, grounding all information in authoritative scientific principles.

Section 1: Chemical Identity and Structure

4-(Chloromethyl)-2-nitrophenol is an aromatic organic compound characterized by a phenol backbone substituted with three distinct functional groups. The hydroxyl (-OH) group defines it as a phenol, the nitro (-NO₂) group at the ortho position significantly influences its electronic properties and reactivity, and the chloromethyl (-CH₂Cl) group at the para position serves as a key reactive site for synthetic modifications. This trifunctional nature makes it a valuable building block in organic synthesis.^[1]

Table 1: Core Identifiers for **4-(Chloromethyl)-2-nitrophenol**

Identifier	Value
CAS Number	6694-75-3
IUPAC Name	4-(chloromethyl)-2-nitrophenol
Molecular Formula	C ₇ H ₆ ClNO ₃
Molecular Weight	187.58 g/mol [1]
Canonical SMILES	<chem>C1=CC(=C(C=C1CCl)[O-])O</chem> [1]
InChI Key	LCYZFNFGPVNDGS-UHFFFAOYSA-N[1]
InChI String	InChI=1S/C7H6ClNO3/c8-4-5-1-2-7(10)6(3-5)9(11)12/h1-3,10H,4H2[1]

The spatial arrangement of the electron-withdrawing nitro group and the reactive chloromethyl group on the phenol ring dictates the compound's chemical behavior, particularly in electrophilic aromatic substitution and nucleophilic substitution reactions.[1]

Caption: 2D Structure of **4-(Chloromethyl)-2-nitrophenol**.

Section 2: Physicochemical Properties

The physical and chemical properties of nitrophenols are governed by intermolecular forces, including hydrogen bonding from the hydroxyl group, and the overall polarity imparted by the nitro and chloromethyl groups.[2] While specific experimental data for **4-(chloromethyl)-2-nitrophenol** is limited, properties can be predicted based on its structure and comparison with related isomers. The compound typically appears as a yellow solid and is soluble in many organic solvents.[1]

Table 2: Physicochemical Data

Property	Value	Notes
Appearance	Yellow Solid	Typical for nitrophenols.[1]
Melting Point	128 °C (dec.)	Data for isomer 2-(Chloromethyl)-4-nitrophenol (CAS 2973-19-5).[3][4]
Boiling Point	373.4 ± 32.0 °C	Predicted value for isomer 2-(Chloromethyl)-4-nitrophenol. [3]
Density	1.472 ± 0.06 g/cm ³	Predicted value for isomer 2-(Chloromethyl)-4-nitrophenol. [3]
Solubility	Soluble in organic solvents	[1] For example, soluble in dioxane and dichloromethane. [3][5]
pKa	6.27 ± 0.30	Predicted value for isomer 2-(Chloromethyl)-4-nitrophenol. [3]

Note: Experimental data for the specific isomer **4-(Chloromethyl)-2-nitrophenol** (CAS 6694-75-3) is not consistently available. The data presented for melting point, boiling point, density, and pKa corresponds to the closely related isomer 2-(Chloromethyl)-4-nitrophenol (CAS 2973-19-5) and should be used as an approximation.

Section 3: Synthesis and Manufacturing

The synthesis of substituted nitrophenols often involves electrophilic aromatic substitution reactions on a phenol or cresol precursor. A common and logical pathway for preparing **4-(Chloromethyl)-2-nitrophenol** is through the nitration of 4-chloromethylphenol (also known as p-cresol).

The causality behind this choice is the directing effect of the substituents. The hydroxyl group is a strongly activating ortho-, para-director, while the chloromethyl group is a weakly deactivating

ortho-, para-director. Nitration of 4-chloromethylphenol would thus be expected to yield the 2-nitro isomer as the major product.



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Caption: Generalized workflow for the synthesis of **4-(Chloromethyl)-2-nitrophenol**.

Experimental Protocol: Nitration of 4-Chloromethylphenol

This protocol is a representative procedure based on established methods for the nitration of phenols.[6]

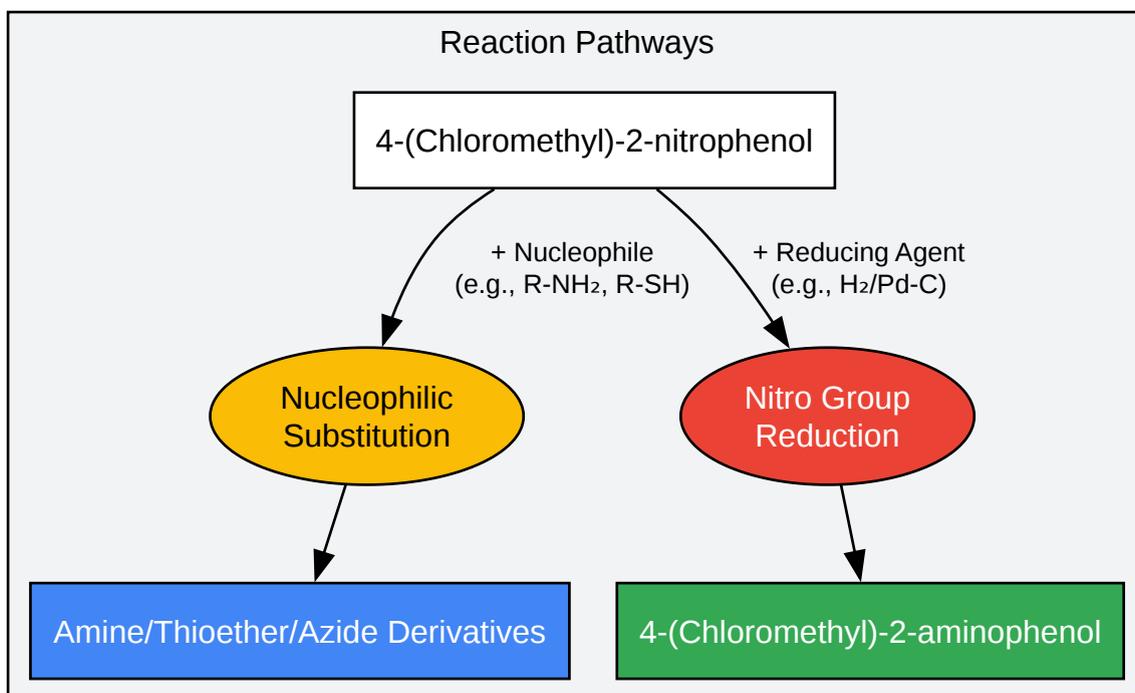
- **Reaction Setup:** In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 4-chloromethylphenol (1 equivalent) in a suitable solvent such as dichloromethane or glacial acetic acid. Cool the flask in an ice-salt bath to maintain a temperature of 0-5 °C.
- **Preparation of Nitrating Mixture:** In a separate beaker, carefully prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (2 equivalents) while cooling in an ice bath.
- **Nitration Reaction:** Add the pre-cooled nitrating mixture dropwise to the stirred solution of 4-chloromethylphenol over a period of 30-60 minutes. Critically, the internal temperature must be maintained below 10 °C to prevent over-nitration and the formation of undesired byproducts.
- **Reaction Monitoring:** After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).

- **Work-up:** Once the reaction is complete, slowly pour the reaction mixture over crushed ice with vigorous stirring. This will quench the reaction and precipitate the crude product.
- **Isolation and Purification:** Collect the solid product by vacuum filtration and wash thoroughly with cold water until the washings are neutral. The crude **4-(Chloromethyl)-2-nitrophenol** can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product.

Section 4: Chemical Reactivity and Synthetic Applications

The synthetic utility of **4-(Chloromethyl)-2-nitrophenol** stems from the reactivity of its functional groups, which can be addressed selectively.^[2] It serves as a precursor in the synthesis of various pharmaceuticals, agrochemicals, and dyes.^[7]

- **Nucleophilic Substitution at the Chloromethyl Group:** The chloromethyl group is a benzylic halide, making it highly susceptible to nucleophilic substitution (S_N2) reactions.^[2] This allows for the facile introduction of a wide range of functionalities. For instance, reaction with amines yields aminomethyl derivatives, while reaction with thiols produces thioethers.^[2] This pathway is fundamental for building more complex molecular scaffolds for drug candidates.^[2]
- **Reduction of the Nitro Group:** The nitro group can be readily reduced to a primary amine ($-NH_2$) using various reducing agents, such as catalytic hydrogenation (e.g., H_2 with a Pt/C or Pd/C catalyst) or metal-acid systems (e.g., Sn/HCl).^[2] The resulting 2-amino-4-(chloromethyl)phenol is a bifunctional intermediate, combining the reactivity of an aromatic amine with that of a benzylic halide.^[2]



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Caption: Key reaction pathways of **4-(Chloromethyl)-2-nitrophenol**.

Section 5: Analytical Characterization

A combination of spectroscopic and chromatographic techniques is essential for the structural elucidation and purity assessment of **4-(Chloromethyl)-2-nitrophenol**.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the phenolic hydroxyl proton (often a broad singlet), and a characteristic singlet for the two protons of the chloromethyl group.[2]
 - ^{13}C NMR: The carbon spectrum would display seven unique signals, with the carbons attached to the electronegative oxygen, nitrogen, and chlorine atoms appearing at lower field (higher ppm).[2]
- Infrared (IR) Spectroscopy: The IR spectrum would feature characteristic absorption bands for the O-H stretch of the phenol (broad), strong asymmetric and symmetric stretches for the

N-O bonds of the nitro group, and C-Cl stretching vibrations.[2]

- Chromatography:
 - High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a C18 reversed-phase column and a UV-Vis or photodiode array (PDA) detector, is a primary method for assessing the purity and quantifying the compound in reaction mixtures.[2]
 - Gas Chromatography (GC): GC can also be used, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for enhanced sensitivity and structural confirmation.[8]

Section 6: Safety and Handling

Disclaimer: The following safety information is based on data for the closely related and hazardous isomer 2-(Chloromethyl)-4-nitrophenol (CAS 2973-19-5). Due to structural similarities, a comparable hazard profile should be assumed for **4-(Chloromethyl)-2-nitrophenol** in the absence of specific data. Treat this compound as highly hazardous.

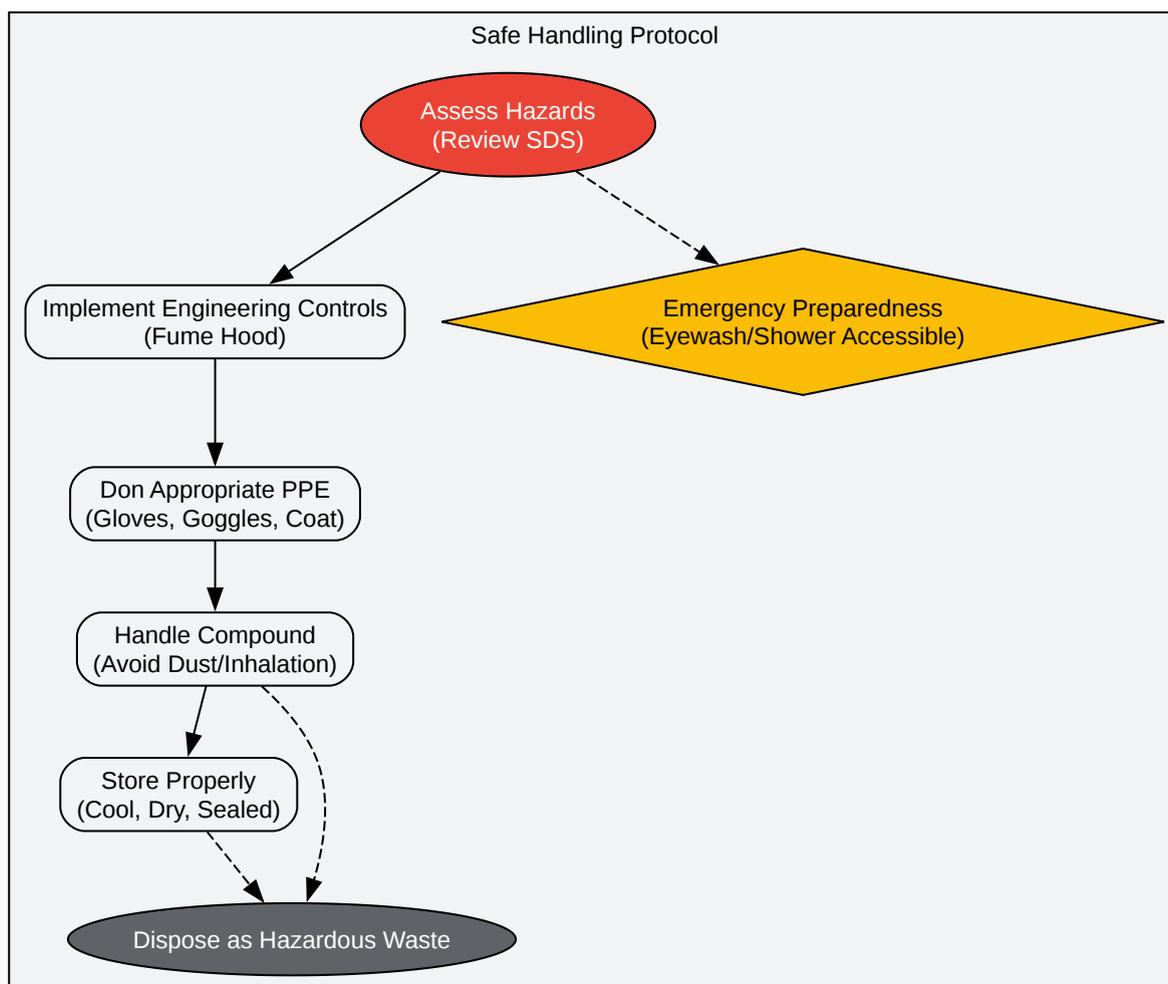
Table 3: GHS Hazard Information

Hazard Class	GHS Classification
Skin Corrosion/Irritation	Danger: H314 - Causes severe skin burns and eye damage.
Acute Toxicity	May be harmful if swallowed, in contact with skin, or if inhaled.
Aquatic Hazard	May be harmful to aquatic life.

Protocol for Safe Handling

- Engineering Controls: All handling of solid and dissolved **4-(Chloromethyl)-2-nitrophenol** must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors. Ensure an eyewash station and safety shower are immediately accessible.
- Personal Protective Equipment (PPE):

- Hand Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene).
- Eye Protection: Use chemical safety goggles and a face shield.
- Body Protection: Wear a flame-retardant laboratory coat, long pants, and closed-toe shoes.
- Handling Procedures: Avoid generating dust. When weighing, use a balance inside the fume hood or an enclosure. For solution preparation, add the solid slowly to the solvent to avoid splashing.
- Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and bases. The container must be tightly sealed.
- Disposal: Dispose of waste materials as hazardous chemical waste in accordance with all local, state, and federal regulations. Do not dispose of down the drain.



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Caption: Workflow for the safe handling of **4-(Chloromethyl)-2-nitrophenol**.

Section 7: Conclusion

4-(Chloromethyl)-2-nitrophenol is a chemical intermediate of significant value in synthetic organic chemistry. Its utility is derived from the distinct and selectively addressable reactivity of

its hydroxyl, nitro, and chloromethyl functional groups. While a valuable precursor for the pharmaceutical and agrochemical industries, its handling requires stringent safety protocols due to its presumed hazardous nature. This guide provides the foundational knowledge for scientists to utilize this compound effectively and safely in their research and development endeavors.

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